N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide is a chemical entity that can be presumed to have a complex structure based on the presence of an isoxazole ring and a piperidine moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related isoxazole compounds typically involves cycloaddition reactions, as seen in the synthesis of 3-carboxyisoxazole, where carbethoxyformonitrile oxide is reacted with a pyrrolidino-substituted butenamide . This suggests that the synthesis of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide might also involve similar cycloaddition strategies, possibly with modifications to incorporate the piperidine and methoxy functional groups.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex, with dihedral angles indicating the conformational relationship between rings in the molecules . For the compound , the presence of a methoxy group and a piperidinyl moiety would likely influence the overall molecular conformation and could be studied using techniques such as X-ray crystallography, as demonstrated in the analysis of a pyrazole derivative .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including hydrolysis, as seen with the prodrug 3-carboxyisoxazole . The compound of interest may also be designed to undergo specific reactions to release active pharmaceutical ingredients or to exhibit certain biological activities, as seen with other synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For instance, the stability of these compounds can be high, with thermal stability observed up to certain temperatures . The electronic structure and intermolecular interactions, such as hydrogen bonding, can be crucial for the compound's properties and can be analyzed using computational methods like DFT calculations and Hirshfeld surface analysis . The presence of specific functional groups, such as the methoxy and piperidinyl groups, would also affect the solubility, melting point, and other physical properties of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide is an important intermediate in the synthesis of various pharmacologically active compounds. For instance, it is involved in the synthesis of apixaban, an anticoagulant, showcasing its significance in medicinal chemistry. The compound's X-ray powder diffraction data, such as unit-cell volume and space group, have been reported, ensuring no detectable impurities, indicating its purity and structural integrity for further applications (Qing Wang et al., 2017).
Pharmacological Profile
In the realm of pharmacology, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide, as part of apixaban's structure, has shown to be a potent inhibitor of activated factor X (FXa), with significant selectivity and efficacy. This highlights its potential in the prevention and treatment of thromboembolic diseases. Its pharmacokinetic profile, including bioavailability and clearance, further supports its clinical utility (P. Wong et al., 2011).
Chemical Optimization
Chemical optimization studies have led to the discovery of derivatives with enhanced pharmacological profiles. For example, structural modifications, such as the cyclization of the carboxamido linker, have retained potent factor Xa binding activity, leading to compounds with improved pharmacokinetic profiles. This optimization process underscores the compound's versatility and adaptability in drug development (D. Pinto et al., 2007).
Therapeutic Applications
Beyond its role in anticoagulation, derivatives of this compound have been explored for various therapeutic applications. For instance, certain modifications have led to the discovery of selective and orally efficacious inhibitors for the Met kinase superfamily, demonstrating the compound's potential in cancer therapy. The synthesis and evaluation of such derivatives underscore the compound's significance in the development of novel therapeutic agents (G. M. Schroeder et al., 2009).
Wirkmechanismus
Target of Action
The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide is activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which then leads to the formation of fibrin clots .
Mode of Action
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This compound inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide disrupts the coagulation cascade, reducing the formation of thrombin and subsequent fibrin clots . This can help prevent thromboembolic diseases, which are conditions caused by the formation of blood clots within the vascular system .
Pharmacokinetics
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa by N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide results in a reduction in thrombin generation . This leads to a decrease in fibrin clot formation, thereby preventing thromboembolic events . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Action Environment
The action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect its pharmacokinetics due to drug-drug interactions . It has a low potential for such interactions
Eigenschaften
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-13-6-5-11(18-16(21)14-7-8-17-23-14)10-12(13)19-9-3-2-4-15(19)20/h5-8,10H,2-4,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJRQGJGFYEJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=NO2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)isoxazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.